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Compound of Interest

ethyl 3-(3,4-
Compound Name:
dihydroxyphenyl)propanoate

cat. No.: B1329750

An In-depth Technical Guide to Ethyl 3-(3,4-
dihydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3,4-dihydroxyphenyl)propanoate, a derivative of the naturally occurring
dihydrocaffeic acid, is a molecule of significant interest in the fields of pharmacology and
medicinal chemistry. Its structural similarity to other well-studied phenolic compounds, such as
caffeic acid phenethyl ester (CAPE) and hydroxytyrosol, suggests a potential for valuable
biological activities, including antioxidant and anti-inflammatory properties. This technical guide
provides a comprehensive overview of the known physical and chemical properties of ethyl 3-
(3,4-dihydroxyphenyl)propanoate, alongside detailed experimental protocols for its synthesis
and analysis, and an exploration of its potential biological signaling pathways based on current
scientific understanding of related molecules.

Core Physical and Chemical Properties

Quantitative data for ethyl 3-(3,4-dihydroxyphenyl)propanoate is summarized in the table
below. It is important to note that while some data is available for the specific compound, other
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values are estimated based on structurally similar molecules due to a lack of direct
experimental data.

Property Value Source
Ethyl 3-(3,4-

IUPAC Name _ [1]
dihydroxyphenyl)propanoate
Ethyl 3-(3,4-
dihydroxyphenyl)propionate,

Synonyms [1]

Benzenepropanoic acid, 3,4-

dihydroxy-, ethyl ester

CAS Number 3967-57-5 [1]
Molecular Formula C11H1404 [1]
Molecular Weight 210.23 g/mol [1]
Melting Point Not available
Boiling Point Not available

Expected to be soluble in

organic solvents like ethanol,

Solubility
ether, and chloroform; poorly
soluble in water.
LogP 1.85 [1]

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of ethyl 3-
(3,4-dihydroxyphenyl)propanoate. While a comprehensive public database of spectra for this
specific molecule is not readily available, the expected spectral characteristics can be inferred
from its structure and comparison with related compounds.

e 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The *H NMR spectrum is
expected to show characteristic signals for the ethyl group (a triplet and a quartet), the
protons of the propanoate chain (two triplets), and the aromatic protons on the
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dihydroxyphenyl ring. The chemical shifts and splitting patterns of the aromatic protons
would confirm the 1,2,4-substitution pattern.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The 13C NMR spectrum
would display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl
group, the aliphatic carbons of the propanoate chain, and the six carbons of the aromatic
ring. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl
substituents.

o Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the compound. The fragmentation pattern would likely show losses of the ethoxy
group and parts of the propanoate chain, providing further structural information.

e Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands
for the hydroxyl (O-H) groups (a broad band around 3300 cm~1), the carbonyl (C=0) group
of the ester (a strong band around 1735 cm~1), and C-O stretching vibrations.

Experimental Protocols

Due to the limited availability of specific experimental protocols for ethyl 3-(3,4-
dihydroxyphenyl)propanoate, the following methodologies are based on established
procedures for the synthesis and analysis of structurally similar phenolic compounds and
esters.

Synthesis Protocol: Esterification of 3-(3,4-
dihydroxyphenyl)propanoic acid

This protocol describes a standard Fischer esterification method.
Materials:

e 3-(3,4-dihydroxyphenyl)propanoic acid

o Absolute ethanol

o Concentrated sulfuric acid (catalyst)
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Anhydrous sodium sulfate

Sodium bicarbonate solution (5%)

Ethyl acetate

Brine

Procedure:

In a round-bottom flask, dissolve 3-(3,4-dihydroxyphenyl)propanoic acid in an excess of
absolute ethanol.

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

Reflux the mixture for several hours (reaction progress can be monitored by thin-layer
chromatography).

After cooling to room temperature, neutralize the excess acid with a saturated sodium
bicarbonate solution.

Extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3,4-
dihydroxyphenyl)propanoate.

Purify the crude product by column chromatography on silica gel using a suitable solvent
system (e.g., a gradient of ethyl acetate in hexane).

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)

This method provides a general guideline for the analysis of ethyl 3-(3,4-

dihydroxyphenyl)propanoate.[1]
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Instrumentation:

e HPLC system with a UV detector

o C18 reverse-phase column

Mobile Phase:

o A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric
acid or formic acid for MS compatibility).[1]

Procedure:

Prepare a standard solution of the purified compound of known concentration.

Inject the standard and sample solutions into the HPLC system.

Monitor the elution at a suitable wavelength (e.g., 280 nm) based on the UV absorbance of
the dihydroxyphenyl chromophore.

The retention time and peak area can be used for qualitative and quantitative analysis,
respectively.

Biological Activities and Signaling Pathways

The biological activities of ethyl 3-(3,4-dihydroxyphenyl)propanoate have not been
extensively studied directly. However, based on its structural similarity to well-researched
compounds like Caffeic Acid Phenethyl Ester (CAPE) and Hydroxytyrosol, it is hypothesized to
possess significant antioxidant and anti-inflammatory properties. These activities are likely
mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The catechol (3,4-dihydroxy) moiety is a well-known pharmacophore responsible for potent
antioxidant activity. It can act as a radical scavenger, donating hydrogen atoms to neutralize
reactive oxygen species (ROS) and thereby mitigating oxidative stress.[2][3]

Anti-inflammatory Activity
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The anti-inflammatory effects of similar phenolic compounds are often attributed to their ability
to modulate inflammatory signaling pathways. The NF-kB and Nrf2 pathways are key
regulators of inflammation and the antioxidant response.

NF-kB Signaling Pathway: Nuclear factor-kappa B (NF-kB) is a transcription factor that plays a
central role in regulating the expression of pro-inflammatory genes. In resting cells, NF-kB is
sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Upon stimulation by pro-
inflammatory signals, IkB is phosphorylated and degraded, allowing NF-kB to translocate to the
nucleus and activate the transcription of target genes, including those for inflammatory
cytokines. Compounds like CAPE have been shown to inhibit NF-kB activation.[2][4]

Nrf2 Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription
factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1
(Keapl), which facilitates its degradation. In the presence of oxidative stress or electrophilic
compounds, Keapl is modified, leading to the stabilization and nuclear translocation of Nrf2. In
the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its
target genes, upregulating their expression and enhancing the cellular antioxidant defense.[2]

[5]

Based on the known mechanisms of related compounds, the following diagram illustrates the
potential signaling pathways through which ethyl 3-(3,4-dihydroxyphenyl)propanoate may
exert its antioxidant and anti-inflammatory effects.
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Potential Antioxidant and Anti-inflammatory Signaling Pathways

Ethyl 3-(3,4-dihydroxyphenyl)propanoate
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Potential signaling pathways of Ethyl 3-(3,4-dihydroxyphenyl)propanoate.
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Conclusion

Ethyl 3-(3,4-dihydroxyphenyl)propanoate is a promising molecule with potential therapeutic
applications stemming from its likely antioxidant and anti-inflammatory properties. While further
research is needed to fully characterize its physical, chemical, and biological profile, this guide
provides a solid foundation for researchers and drug development professionals. The provided
experimental protocols, though based on related compounds, offer a starting point for synthesis
and analysis. The exploration of the potential involvement of the NF-kB and Nrf2 signaling
pathways highlights key areas for future investigation into the mechanism of action of this and
similar phenolic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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